molecular formula C15H22O2 B3048035 Ibuprofen ethyl, (R)- CAS No. 153153-85-6

Ibuprofen ethyl, (R)-

Cat. No.: B3048035
CAS No.: 153153-85-6
M. Wt: 234.33
InChI Key: HXTFUVWJFLDLJP-GFCCVEGCSA-N
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Description

Ibuprofen ethyl, ®- is a derivative of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). It has the molecular formula C15H22O2 . Ibuprofen is commonly used to treat inflammatory diseases and rheumatoid disorders, as well as mild to moderate pain, fever, and inflammation .


Synthesis Analysis

The original synthesis of ibuprofen started with the compound 2-methylpropyl benzene . Recent studies have focused on the enzymatic esterification of ibuprofen as a strategy for hydrophilization . Another study reported the enzymatic synthesis of ®-ibuprofen via the resolution of racemic ibuprofen ethyl ester .


Molecular Structure Analysis

The molecular structure of Ibuprofen ethyl, ®- was confirmed using NMR and FTIR . It has the structure of a propionic acid and is functionally related to it .


Chemical Reactions Analysis

Ibuprofen blocks the enzyme that makes prostaglandins (cyclooxygenase), resulting in lower levels of prostaglandins that help in reducing inflammation, pain, and fever . Recent research has focused on various chemical and functional properties and experimental studies of ibuprofen .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ibuprofen ethyl, ®- include its structure, chemical names, and physical and chemical properties . The ionic structure with a protonated amine group on an l-valine ester and melting points below 100 °C allowed inclusion of these ibuprofen derivatives into the pharmaceutically active protic ionic liquids .

Scientific Research Applications

Topical Delivery Enhancement

A study explored the construction of a microemulsion-based hydrogel formulation for the topical delivery of ibuprofen, utilizing ethyl oleate as the oil phase due to its good solubilizing capacity and excellent skin permeation rate of ibuprofen. This formulation showed potential as a promising vehicle for topical administration, indicating an enhanced method for delivering ibuprofen through the skin (Chen et al., 2006).

Environmental Impact Studies

Research on the stereoselective effects of ibuprofen in adult zebrafish has shown that even at low concentrations, ibuprofen can induce disorders in metabolism and antioxidant defense systems with stereoselectivity, highlighting the importance of understanding the environmental impacts of chiral pharmaceuticals (Song et al., 2018).

Innovative Pharmaceutical Formulations

Studies have demonstrated the potential of ibuprofen in various innovative pharmaceutical formulations, such as 3D printed tablets with internal scaffold structures using ethyl cellulose to achieve sustained drug release (Yang et al., 2018), and as a nontraditional plasticizer for ethyl cellulose, enhancing the processability of pharmaceutical polymers (de Brabander et al., 2002).

Neuroprotective Effects and Pain Management

Research has suggested ibuprofen's potential in neuroprotection and pain management, with studies indicating its inhibition of RhoA signaling in neurons, which could contribute to axonal growth and functional recovery following spinal cord lesions, and possibly reduce the generation of amyloid-β42 peptide, a factor in Alzheimer's disease (Dill et al., 2010).

Environmental Degradation and Toxicity Studies

Investigations into the degradation of ibuprofen in aquatic environments and its toxicity on aquatic organisms such as diatoms have provided insights into the environmental fate and impact of pharmaceuticals, highlighting the need for effective wastewater treatment strategies to mitigate these effects (Ding et al., 2017).

Mechanism of Action

Target of Action

Ibuprofen Ethyl, ®-, like its parent compound ibuprofen, primarily targets the cyclooxygenase enzymes COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins and thromboxanes, which are mediators of pain, fever, and blood clotting .

Mode of Action

Ibuprofen Ethyl, ®-, acts as a non-selective, reversible inhibitor of the cyclooxygenase enzymes . The S-enantiomer of ibuprofen is generally proposed to elicit stronger pharmacological activity than the R-enantiomer . It’s worth noting that the R-enantiomer undergoes extensive interconversion to the S-enantiomer in vivo .

Biochemical Pathways

The primary biochemical pathway affected by Ibuprofen Ethyl, ®-, is the arachidonic acid pathway . By inhibiting the cyclooxygenase enzymes, ibuprofen reduces the synthesis of prostaglandins and thromboxanes from arachidonic acid . This leads to a decrease in inflammation, pain, and fever .

Pharmacokinetics

The pharmacokinetics of Ibuprofen Ethyl, ®-, are expected to be similar to those of ibuprofen. Ibuprofen is rapidly and completely absorbed when given orally . It binds extensively to plasma albumin, and its clearance increases at doses greater than 600mg . Ibuprofen is metabolized to glucuronide conjugates, which are excreted in the urine .

Result of Action

The inhibition of prostaglandin and thromboxane synthesis by Ibuprofen Ethyl, ®-, results in reduced inflammation, pain, and fever . Additionally, ibuprofen has been found to have effects on various inflammatory mediators and cells involved in acute and chronic inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ibuprofen Ethyl, ®-. For instance, ibuprofen has been identified as an emerging environmental pollutant due to its high human consumption and low rate of environmental degradation . Furthermore, the use of certain solvents can enhance the enzymatic resolution of racemic ibuprofen ethyl ester, leading to increased production of (S)-ibuprofen .

Future Directions

Recent research has focused on enhancing the solubility and skin permeation of ibuprofen by conjugating it with l-valine alkyl esters . This could potentially improve drug bioavailability and efficacy, making these synthesized ibuprofen derivatives promising candidates for use in transdermal systems .

Biochemical Analysis

Biochemical Properties

“Ibuprofen Ethyl, ®-” interacts with various enzymes and proteins in biochemical reactions. It has been studied for its interaction with the enzyme thermostable esterase (EST10) from Thermotoga maritima . The nature of these interactions involves the enzymatic resolution of racemic Ibuprofen Ethyl Ester to produce (S)-Ibuprofen .

Cellular Effects

The effects of “Ibuprofen Ethyl, ®-” on cells and cellular processes are primarily related to its role as a non-selective reversible inhibitor of cyclo-oxygenase isozyme (COX)-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, including thromboxane and prostacyclin . By inhibiting these enzymes, “Ibuprofen Ethyl, ®-” can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of “Ibuprofen Ethyl, ®-” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a non-selective reversible inhibitor of COX-1 and COX-2, it prevents the conversion of arachidonic acid into prostaglandins .

Temporal Effects in Laboratory Settings

Studies have shown that it can be used in an ionic liquid system for the enzymatic resolution of racemic Ibuprofen Ethyl Ester .

Metabolic Pathways

“Ibuprofen Ethyl, ®-” is involved in the arachidonic acid metabolic pathway, where it interacts with the enzymes COX-1 and COX-2 . It inhibits these enzymes, preventing the conversion of arachidonic acid into prostaglandins .

Properties

IUPAC Name

ethyl (2R)-2-[4-(2-methylpropyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-5-17-15(16)12(4)14-8-6-13(7-9-14)10-11(2)3/h6-9,11-12H,5,10H2,1-4H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTFUVWJFLDLJP-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)C1=CC=C(C=C1)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101219318
Record name Ethyl (αR)-α-methyl-4-(2-methylpropyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153153-85-6
Record name Ethyl (αR)-α-methyl-4-(2-methylpropyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153153-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibuprofen ethyl, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153153856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (αR)-α-methyl-4-(2-methylpropyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IBUPROFEN ETHYL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OTH6KTY76S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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